5-(2-chloro-6-fluorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2-chloro-6-fluorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H11ClFN3S and its molecular weight is 271.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.0346244 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Tetrel Bonding in Triazole Derivatives
The study by Ahmed et al. (2020) explores the synthesis and characterization of triazole derivatives, focusing on the π-hole tetrel bonding interactions within ethyl 2-triazolyl-2-oxoacetate derivatives. This research delves into how the nucleophilic and electrophilic nature of certain groups is influenced by ring substituents, which in turn affects the interaction energy of the C⋯O tetrel bond. The findings provide insights into the structural and electronic properties of triazole compounds, which could have implications for the design of materials and molecules with specific interaction capabilities (Ahmed et al., 2020).
Intermolecular Interactions in 1,2,4-Triazoles
The research conducted by Shukla et al. (2014) synthesizes and characterizes biologically active 1,2,4-triazole derivatives, focusing on their intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. This comprehensive analysis of crystal structures and interaction energies contributes to a deeper understanding of the molecular behavior of triazole derivatives, which is crucial for their application in pharmaceuticals and materials science (Shukla et al., 2014).
Antimicrobial Activities of Triazole Derivatives
Bayrak et al. (2009) report on the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities. This research highlights the potential of triazole derivatives in developing new antimicrobial agents, offering a path forward in addressing the growing concern of antibiotic resistance (Bayrak et al., 2009).
Antioxidant Properties of Triazole Derivatives
Maddila et al. (2015) synthesized novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives and evaluated their antioxidant activities. This study contributes to the understanding of how structural modifications in triazole derivatives can enhance their antioxidant potential, which is significant for their application in oxidative stress-related diseases (Maddila et al., 2015).
Tyrosinase Inhibitory Kinetics of Triazole Schiff's Base Derivatives
Yu et al. (2015) synthesized new Schiff's base derivatives containing the triazole moiety and evaluated their inhibitory effects on tyrosinase activity. This research provides valuable insights into the design of antityrosinase agents, which could be beneficial for applications in cosmetic and pharmaceutical industries to treat hyperpigmentation disorders (Yu et al., 2015).
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3S/c1-2-16-10(14-15-11(16)17)6-7-8(12)4-3-5-9(7)13/h3-5H,2,6H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWBCVHBFSIBLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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